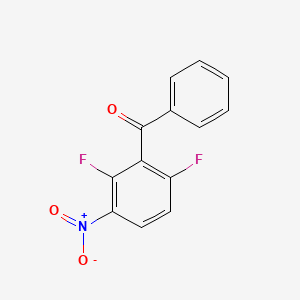

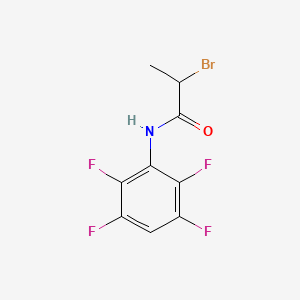

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone

Vue d'ensemble

Description

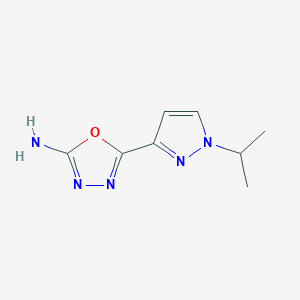

Molecular Structure Analysis

This compound contains a total of 27 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has a molecular formula of C13H7F2NO3 and a molecular weight of 263.2 g/mol. More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis : (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the synthesis of various organic compounds. For instance, it was involved in the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by double C2/C3 functionalization of quinoline (Belyaeva et al., 2018). Additionally, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating its use in understanding molecular arrangements in crystallography (Eckhardt et al., 2020).

Antimicrobial and Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiviral potential. In one study, compounds were tested against various bacterial strains, fungi, and viruses, indicating its role in the development of potential antifungal agents and in the study of their selective activity against specific viruses (Sharma et al., 2009).

Material Science Applications : In material science, (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the preparation of polymers. For example, a new difluoro aromatic ketone monomer was developed for preparing poly(arylene ether sulfone)s, demonstrating its applicability in creating materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).

Pharmacological and Biochemical Studies : The compound and its derivatives have also been studied for their pharmacological properties. Research has focused on synthesizing novel derivatives and analyzing their anti-inflammatory, antibacterial, and antioxidant activities, highlighting its relevance in drug discovery and biochemical research (Ravula et al., 2016).

Safety And Hazards

While specific safety and hazard information for (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is not available, it is generally recommended to handle laboratory chemicals with care. This includes avoiding ingestion, inhalation, or contact with skin and eyes, and using appropriate personal protective equipment .

Propriétés

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUJVGTPFKOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)

![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)

![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)

![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)